8,14-diphenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its complex molecular framework, which includes a thieno ring fused with pyrimido and phthalazin moieties, making it an interesting subject for research.
Preparation Methods
The synthesis of 5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimido ring, is a key step in the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is explored for its use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. While detailed studies are required to fully elucidate its mechanism, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can be compared with other similar heterocyclic compounds, such as:
- 11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one : Features a benzothieno ring and additional methyl group .
5,9-diphenyl-8H-thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one: Similar structure but with different substitution patterns.
5-CL-9-(3,4-dimethoxyphenyl)-8H-thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one: Contains chlorine and methoxy groups, leading to different chemical properties.
These comparisons highlight the uniqueness of 5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one in terms of its specific substitution pattern and resulting properties.
Properties
CAS No. |
379244-31-2 |
---|---|
Molecular Formula |
C25H15N3OS |
Molecular Weight |
405.5g/mol |
IUPAC Name |
8,14-diphenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C25H15N3OS/c29-25-20-15-21(16-9-3-1-4-10-16)30-24(20)26-23-19-14-8-7-13-18(19)22(27-28(23)25)17-11-5-2-6-12-17/h1-15H |
InChI Key |
QLTRBBWYKWFZJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C4C5=CC=CC=C5C(=NN4C3=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C4C5=CC=CC=C5C(=NN4C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.